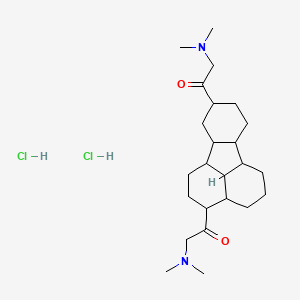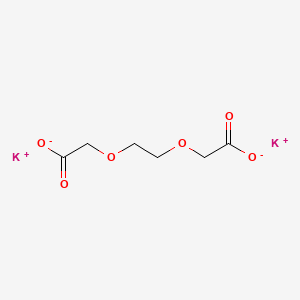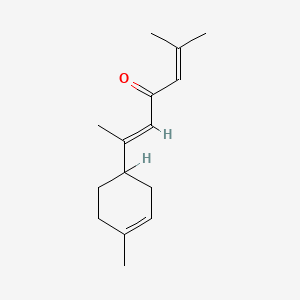
9-Isopropyl-2-methyl-1,5-dioxaspiro(5.5)undecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
EINECS 303-764-6, also known as Hydroxyethyl-3,4-methylenedioxyaniline hydrochloride, is a chemical compound with the molecular formula C9H12ClNO3. This compound is recognized for its applications in various scientific fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
Hydroxyethyl-3,4-methylenedioxyaniline hydrochloride can be synthesized through a series of chemical reactions. One common method involves the reaction of 3,4-methylenedioxyaniline with ethylene oxide in the presence of a catalyst to form Hydroxyethyl-3,4-methylenedioxyaniline. This intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of Hydroxyethyl-3,4-methylenedioxyaniline hydrochloride typically involves large-scale batch reactions. The process is optimized for high yield and purity, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
化学反応の分析
Types of Reactions
Hydroxyethyl-3,4-methylenedioxyaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to its parent amine.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Parent amine and other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Hydroxyethyl-3,4-methylenedioxyaniline hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its role as an antioxidant and its effects on cellular pathways.
Industry: Utilized in the manufacturing of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Hydroxyethyl-3,4-methylenedioxyaniline hydrochloride involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and protecting cells from oxidative stress. Additionally, it may interact with enzymes and proteins, modulating their activity and influencing cellular processes .
類似化合物との比較
Hydroxyethyl-3,4-methylenedioxyaniline hydrochloride can be compared with other similar compounds, such as:
Hydroxyethyl-3,4-methylenedioxybenzene: Similar structure but lacks the amine group.
3,4-Methylenedioxyaniline: Parent compound without the hydroxyethyl group.
Hydroxyethyl-3,4-methylenedioxyphenol: Contains a phenol group instead of an amine.
The uniqueness of Hydroxyethyl-3,4-methylenedioxyaniline hydrochloride lies in its specific functional groups, which confer distinct chemical reactivity and biological activity .
特性
CAS番号 |
94213-59-9 |
|---|---|
分子式 |
C13H24O2 |
分子量 |
212.33 g/mol |
IUPAC名 |
4-methyl-9-propan-2-yl-1,5-dioxaspiro[5.5]undecane |
InChI |
InChI=1S/C13H24O2/c1-10(2)12-4-7-13(8-5-12)14-9-6-11(3)15-13/h10-12H,4-9H2,1-3H3 |
InChIキー |
IEETZJSBEFIQRM-UHFFFAOYSA-N |
正規SMILES |
CC1CCOC2(O1)CCC(CC2)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


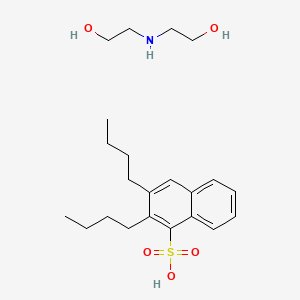


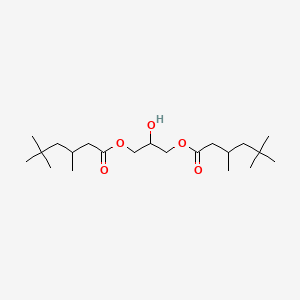
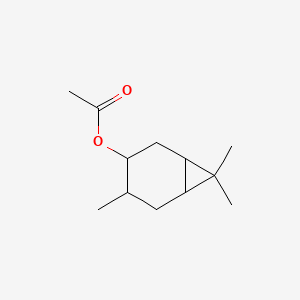
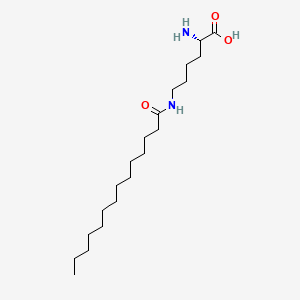
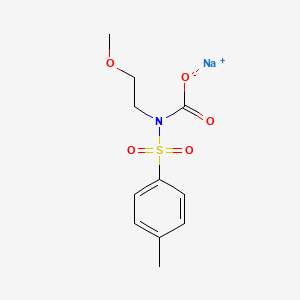
![potassium;2,4-dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-8-sulfonate;2,4-dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-8-sulfonic acid](/img/structure/B12677124.png)
